N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14763508
Molecular Formula: C17H25N5O2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N5O2 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[2-(cyclopentylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H25N5O2/c23-16(20-14-5-1-2-6-14)13-19-17(24)22-11-9-21(10-12-22)15-7-3-4-8-18-15/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,24)(H,20,23) |
| Standard InChI Key | ZABSWZVCSYGXBU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a pyridine moiety, and a cyclopentylamine group. Its molecular formula is C17H25N5O2, and it has a molecular weight of approximately 331.4 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves complex organic reactions. Common reagents for similar reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's reactivity is attributed to its functional groups, which can participate in hydrolysis, condensation, and electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar compounds, such as N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, have been studied for their potential pharmacological applications. These compounds often feature a piperazine ring and a heterocyclic moiety, which contribute to their biological activities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide | C17H25N5O2 | 331.4 | Potential therapeutic applications |
| N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide | Not specified | 332.40 | Promising biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume